Product packaging for Coumaroyl methoxytryptamine(Cat. No.:CAS No. 366452-03-1)

Coumaroyl methoxytryptamine

Cat. No.: B12770552
CAS No.: 366452-03-1
M. Wt: 336.4 g/mol
InChI Key: DAYQHEUNAQSDHV-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumaroyl Methoxytryptamine, also known as Hydroxycinnamoyl Methoxytryptamine, is a lab-crafted compound of interest in cosmetic and botanical research . It is a conjugate formed from 5-methoxytryptamine, a derivative of the essential amino acid tryptophan, and coumaric acid, a plant-based antioxidant . This places it in a class of hydroxycinnamic acid amides (HCAA), compounds that have been studied in plant physiology for their role in defense mechanisms . In vitro and cosmetic application studies have identified this compound primarily for its skin-conditioning properties . Its mechanism of action is associated with supporting the skin's natural barrier, which aids in improving hydration and maintaining the skin in good condition, leaving it feeling soft, smooth, and supple . Research into related compounds suggests potential antioxidant activity, which may contribute to its overall skin-conditioning function . The ingredient has a comedogenic rating of 1 on a scale of 0 to 5, indicating it is unlikely to clog pores . This product is provided for research applications only. It is For Research Use Only and is not intended for diagnostic or therapeutic use, or for personal consumption. All information is provided for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O3 B12770552 Coumaroyl methoxytryptamine CAS No. 366452-03-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

366452-03-1

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C20H20N2O3/c1-25-17-7-8-19-18(12-17)15(13-22-19)10-11-21-20(24)9-4-14-2-5-16(23)6-3-14/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-4+

InChI Key

DAYQHEUNAQSDHV-RUDMXATFSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=C(C=C3)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Coumaroyl Methoxytryptamine

Precursors and Substrate Availability

The formation of Coumaroyl methoxytryptamine is contingent upon the cellular production of its two primary precursors: p-coumaric acid and 5-methoxytryptamine (B125070). These molecules originate from distinct and complex biosynthetic routes within the organism, primarily in plants.

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignin, and coumarins. researchgate.netepa.gov The pathway begins with the amino acid L-phenylalanine. mdpi.com The conversion of L-phenylalanine into p-coumaroyl-CoA, the activated form of p-coumaric acid, involves a sequence of three key enzymatic reactions.

The first committed step in the phenylpropanoid pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL). wikipedia.org This enzyme facilitates the non-oxidative deamination of L-phenylalanine, converting it into trans-cinnamic acid and ammonia. wikipedia.orgnih.gov PAL is a critical regulatory point, linking primary metabolism (amino acid synthesis) to secondary metabolism (phenylpropanoid synthesis). mdpi.com Its activity is often induced by various environmental stimuli, including pathogenic attack, light exposure, and low temperatures. wikipedia.org PAL is widely found in plants, as well as some fungi and bacteria. wikipedia.org

Following the formation of trans-cinnamic acid, the enzyme Cinnamate (B1238496) 4-Hydroxylase (C4H) catalyzes the next step. C4H is a cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the para-position (the fourth carbon) of the phenyl ring. nih.govplos.orgtaylorandfrancis.com This reaction yields p-coumaric acid (also known as 4-hydroxycinnamic acid). nih.gov C4H is a crucial enzyme in this pathway, as p-coumaric acid is the precursor for a wide variety of metabolites essential for plant development and stress resistance. nih.govplos.org The enzyme is a member of the CYP73 family of P450 enzymes. nih.govnih.gov

The final step in the formation of the activated precursor is catalyzed by 4-Coumarate-CoA Ligase (4CL). This enzyme is responsible for the activation of p-coumaric acid by esterifying it to Coenzyme A (CoA), forming p-coumaroyl-CoA. researchgate.nettaylorandfrancis.com This reaction occurs in two steps: the formation of a coumaroyl-adenylate intermediate from p-coumarate and ATP, followed by the transfer of the coumaroyl group to the sulfhydryl group of CoA. nih.gov The resulting thioester, p-coumaroyl-CoA, is a high-energy compound and a central branch-point intermediate that can be channeled into various downstream pathways, including the biosynthesis of flavonoids, lignins, and, ultimately, coumaroyl-amides like this compound. frontiersin.orgnih.gov

Table 1: Key Enzymes in the Phenylpropanoid Pathway for p-Coumaric Acid Synthesis

Enzyme Abbreviation EC Number Substrate Product Function
Phenylalanine Ammonia-Lyase PAL 4.3.1.24 L-phenylalanine trans-Cinnamic acid Catalyzes the first committed step in the phenylpropanoid pathway. wikipedia.org
Cinnamate 4-Hydroxylase C4H 1.14.14.91 trans-Cinnamic acid p-Coumaric acid Hydroxylates cinnamic acid to form p-coumaric acid. nih.govplos.org
4-Coumarate-CoA Ligase 4CL 6.2.1.12 p-Coumaric acid p-Coumaroyl-CoA Activates p-coumaric acid by forming a CoA thioester. researchgate.netnih.gov

5-Methoxytryptamine (also known as mexamine) is an indoleamine derived from the amino acid L-tryptophan. wikipedia.org The indoleamine pathway is responsible for the synthesis of important signaling molecules, including serotonin (B10506) and melatonin (B1676174), in both plants and animals. nih.gov An alternate pathway for melatonin synthesis involves the O-methylation of serotonin to form 5-methoxytryptamine, which is then N-acetylated. nih.gov The initial and often rate-limiting step in the synthesis of many indoleamines from tryptophan is decarboxylation.

The enzyme Tryptophan Decarboxylase (TDC) catalyzes the conversion of L-tryptophan to tryptamine (B22526) by removing the carboxyl group. researchgate.netnih.gov This reaction is a pivotal step that diverts tryptophan from primary metabolism into the synthesis of various indole (B1671886) alkaloids, including tryptamine and its derivatives. frontiersin.org TDC is considered a rate-limiting enzyme in the biosynthesis of melatonin and other indoleamines in plants. researchgate.netmdpi.com The expression of the TDC gene and the resulting enzyme activity are often correlated with the production levels of downstream compounds like tryptamine and serotonin. frontiersin.orgmdpi.com Tryptamine can then undergo further enzymatic modifications, including hydroxylation by Tryptamine 5-hydroxylase (T5H) to form serotonin, and subsequent O-methylation to yield 5-methoxytryptamine. researchgate.netfrontiersin.orgresearchgate.net

Table 2: Key Enzyme in the Indoleamine Pathway for Tryptamine Synthesis

Enzyme Abbreviation EC Number Substrate Product Function
Tryptophan Decarboxylase TDC 4.1.1.28 L-tryptophan Tryptamine Catalyzes the first committed step in the synthesis of tryptamine and other indoleamines from tryptophan. frontiersin.org

Table 3: Mentioned Chemical Compounds

Compound Name
4-Coumarate-CoA Ligase
4-hydroxycinnamic acid
5-methoxytryptamine
Ammonia
Cinnamate 4-Hydroxylase
Coenzyme A
Coumaric Acid
This compound
L-phenylalanine
L-tryptophan
Melatonin
Mexamine
p-Coumaric acid
p-Coumaroyl-CoA
Phenylalanine Ammonia-Lyase
Serotonin
trans-Cinnamic acid
Tryptamine
Tryptamine 5-hydroxylase

Methoxytryptamine Derivatization from the Indoleamine Pathway

Tryptamine-5-Hydroxylase (T-5-H) Activity

The biosynthesis of the 5-methoxytryptamine moiety of this compound originates from the amino acid L-tryptophan. A critical step in this pathway is the hydroxylation of tryptamine, a reaction catalyzed by the enzyme Tryptamine-5-hydroxylase (T-5-H). This enzyme is a cytochrome P450 monooxygenase, typically located in the endoplasmic reticulum membrane, that facilitates the conversion of tryptamine into 5-hydroxytryptamine, more commonly known as serotonin. frontiersin.org

In plants such as rice and tomato, the synthesis of serotonin from L-tryptophan involves two primary steps: the decarboxylation of L-tryptophan to tryptamine by tryptophan decarboxylase (TDC), followed by the hydroxylation of tryptamine to serotonin by T-5-H. frontiersin.orgresearchgate.net The activity of T-5-H is crucial as it creates the hydroxyl group at the C5 position of the indole ring, which is a prerequisite for the subsequent methylation to form 5-methoxytryptamine. Studies in rice have shown that T-5-H is a soluble enzyme with maximal activity observed in the roots, correlating with higher concentrations of serotonin in that tissue. nih.gov The enzyme's activity is dependent on tetrahydropterine and can be inhibited by compounds such as tyramine (B21549), tryptophan, and 5-hydroxytryptophan. nih.gov The expression of the T-5-H gene and the resulting enzyme activity are key determinants in the production of serotonin, which serves as the direct precursor for 5-methoxytryptamine. frontiersin.orgnih.gov

EnzymeFunctionSubstrateProductCellular Location
Tryptamine-5-Hydroxylase (T-5-H)Catalyzes the hydroxylation of tryptamineTryptamine5-Hydroxytryptamine (Serotonin)Endoplasmic Reticulum
Role of 5-Methoxytryptamine as an Intermediate

Following the formation of serotonin (5-hydroxytryptamine), the next step in the pathway is its O-methylation to produce 5-methoxytryptamine. This reaction makes 5-methoxytryptamine a key intermediate, serving as the amine-containing substrate for the final condensation step with coumaric acid. The methylation is catalyzed by an O-methyltransferase, which transfers a methyl group, typically from S-adenosyl-L-methionine (SAM), to the 5-hydroxyl group of serotonin. wikipedia.orgnih.gov

Enzymatic Synthesis Mechanisms

The final step in the biosynthesis of this compound is the formation of an amide bond between the carboxyl group of coumaric acid and the amino group of 5-methoxytryptamine. This reaction is catalyzed by specific acyltransferase enzymes.

Esterification Reactions Involving Coumaric Acid and Methoxytryptamine

While the outline refers to esterification, the formation of this compound involves the creation of an amide linkage, not an ester bond. This reaction, correctly termed N-acylation or amidation, joins the acyl group of coumaric acid to the amine function of 5-methoxytryptamine. For this reaction to occur, the coumaric acid must first be activated. This activation typically involves the formation of a high-energy thioester bond with Coenzyme A (CoA), resulting in the formation of p-coumaroyl-CoA. This activation is catalyzed by 4-coumarate:CoA ligase (4CL). oup.com The activated p-coumaroyl-CoA is then the acyl donor in the subsequent transferase-catalyzed reaction.

Acyl-Transferase Mechanisms (e.g., N-(Hydroxycinnamoyl)transferase)

The conjugation of p-coumaroyl-CoA and 5-methoxytryptamine is catalyzed by an N-(hydroxycinnamoyl)transferase. These enzymes are part of the large BAHD acyltransferase superfamily, named after the first four members characterized (BEAT, AHCT, HCBT, and DAT). researchgate.netpnas.org BAHD acyltransferases utilize CoA-activated hydroxycinnamic acids, such as p-coumaroyl-CoA, as acyl donors and transfer the hydroxycinnamoyl moiety to a wide range of acceptor molecules, including amines. oup.comresearchgate.net

The synthesis of such hydroxycinnamic acid amides (HCAAs) is a known defense mechanism in plants. researchgate.netapsnet.org For example, a pepper N-(hydroxycinnamoyl)transferase has been shown to exhibit serotonin N-hydroxycinnamoyltransferase (SHT) activity, catalyzing the formation of p-coumaroylserotonin and feruloylserotonin. nih.gov This enzyme demonstrated a high affinity (low Kₘ value) for serotonin, suggesting that related enzymes could efficiently utilize 5-methoxytryptamine as a substrate to produce this compound. nih.gov The catalytic mechanism involves the transfer of the coumaroyl group from the CoA thioester to the primary amine of 5-methoxytryptamine, releasing Coenzyme A and forming the stable amide bond.

Table of Acyltransferase Characteristics

Enzyme Family Acyl Donor Acyl Acceptor (Example) Product Type

Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is regulated at multiple levels, primarily through the transcriptional control of the genes encoding the key enzymes. The enzymes of the phenylpropanoid pathway, which produce the p-coumaroyl-CoA precursor, are highly regulated. Phenylalanine ammonia-lyase (PAL), the gateway enzyme for this pathway, is controlled by various factors, including developmental cues and environmental stimuli. researchgate.netosti.gov The expression of genes for PAL, C4H, and 4CL is often coordinated. caldic.com

Similarly, the expression of N-(hydroxycinnamoyl)transferases is tightly regulated. The synthesis of HCAAs is often induced in response to biotic and abiotic stresses, such as pathogen infection, physical wounding, or treatment with elicitors. apsnet.orgnih.gov This stress-induced regulation is mediated by complex signaling networks and involves various transcription factors, including MYB, bHLH, and WRKY proteins, which bind to the promoter regions of the biosynthetic genes and modulate their expression. caldic.comfrontiersin.org For instance, the accumulation of HCAAs in tomato plants following pathogen attack is preceded by the induced expression of the relevant transferase enzyme. apsnet.org This suggests that the production of this compound is likely not constitutive but rather part of an inducible defense response.

Interplay with Other Secondary Metabolic Pathways

The biosynthesis of this compound is intrinsically linked with several other major secondary metabolic pathways, drawing precursors from distinct routes.

Phenylpropanoid Pathway : The coumaroyl moiety is derived from L-phenylalanine via the general phenylpropanoid pathway. frontiersin.orgconsensus.app The intermediate p-coumaroyl-CoA is a critical branch-point metabolite. It serves not only as a precursor for HCAAs like this compound but also as a substrate for the biosynthesis of a vast array of other phenolic compounds, including:

Flavonoids: Important for pigmentation, UV protection, and signaling.

Monolignols: The building blocks of lignin, a key structural component of the cell wall. oup.com

Stilbenes and Coumarins: Classes of phytoalexins with antimicrobial properties. caldic.com The flux of p-coumaroyl-CoA into these competing pathways is tightly regulated, and the activation of HCAA synthesis may divert metabolic resources from the production of other phenylpropanoids.

Indole Alkaloid Pathway : The 5-methoxytryptamine portion originates from L-tryptophan, a product of the shikimate pathway. Tryptophan is the precursor for a wide range of nitrogen-containing secondary metabolites known as indole alkaloids. frontiersin.orgnih.gov The initial step, the decarboxylation of tryptophan to tryptamine, diverts primary metabolic resources into this specialized pathway. frontiersin.org Tryptamine itself is a precursor for numerous complex alkaloids in addition to being the substrate for T-5-H. Therefore, the synthesis of this compound is in competition with other branches of indole alkaloid metabolism for the common tryptamine precursor.

This metabolic grid highlights how the synthesis of a single compound is integrated into the broader metabolic network of the plant, requiring the coordinated regulation of multiple pathways to supply the necessary precursors.

Catabolism and Degradation Pathways

The breakdown of this compound is anticipated to proceed through the cleavage of the amide bond that links the coumaroyl and 5-methoxytryptamine components. This hydrolysis would yield p-coumaric acid and 5-methoxytryptamine, which would then enter their respective, well-established metabolic pathways.

The degradation of 5-methoxytryptamine is primarily carried out by two key enzyme systems. The first is monoamine oxidase A (MAO-A), which catalyzes the oxidative deamination of 5-methoxytryptamine to produce 5-methoxyindole-3-acetaldehyde. This intermediate is then further oxidized to 5-methoxyindole-3-acetic acid (5-MIAA). The second major pathway involves cytochrome P450 enzymes, particularly CYP2D6. nih.gov This enzyme is responsible for the O-demethylation of 5-methoxytryptamine, converting it back to serotonin (5-hydroxytryptamine). nih.gov

The catabolism of the p-coumaric acid moiety is also well-documented, particularly in microorganisms. Various bacterial and fungal species can degrade p-coumaric acid through a series of enzymatic reactions. nih.gov A common pathway involves the conversion of p-coumaric acid to 4-hydroxybenzoic acid. nih.gov This process can proceed through different intermediates depending on the organism. For instance, in some bacteria, p-coumaric acid is first converted to p-coumaroyl-CoA, which is then hydrated and cleaved. researchgate.net

The table below outlines the key enzymatic steps in the proposed catabolism of this compound's constituent parts.

ComponentEnzymeMetabolic ActionResulting Metabolite(s)
5-MethoxytryptamineMonoamine Oxidase A (MAO-A)Oxidative deamination5-Methoxyindole-3-acetic acid (5-MIAA) wikipedia.org
5-MethoxytryptamineCytochrome P450 2D6 (CYP2D6)O-demethylationSerotonin (5-hydroxytryptamine) nih.gov
p-Coumaric acidVarious microbial enzymesSide-chain degradation4-Hydroxybenzoic acid nih.gov

Chemical Synthesis and Derivatization Strategies for Coumaroyl Methoxytryptamine

Classical Organic Synthesis Methodologies

Traditional organic synthesis provides foundational methods for constructing the amide linkage in coumaroyl methoxytryptamine from its constituent parts: p-coumaric acid and 5-methoxytryptamine (B125070). smolecule.com These approaches are typically characterized by the use of well-established reaction protocols and reagents.

While the target molecule contains an amide bond, some literature broadly refers to its formation from a carboxylic acid and an amine as an esterification-type reaction, though it is chemically an amidation. smolecule.com This direct approach involves the condensation of p-coumaric acid and 5-methoxytryptamine, typically under thermal conditions with or without a catalyst. The direct heating of a carboxylic acid and an amine can lead to the formation of an amide bond with the elimination of water. However, this method often requires high temperatures and can result in side reactions or decomposition of sensitive substrates, necessitating more controlled modern techniques.

A more controlled and widely used classical approach for forming the amide bond in this compound is through condensation reactions facilitated by coupling agents or acid catalysis. These methods activate the carboxylic acid group of p-coumaric acid, making it more susceptible to nucleophilic attack by the amine group of 5-methoxytryptamine.

A common strategy involves the use of carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this process, DCC reacts with the carboxyl group of p-coumaric acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amine of 5-methoxytryptamine to form the desired amide bond, while the DCC is converted into a dicyclohexylurea (DCU) byproduct. The reaction is typically carried out in an anhydrous organic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. acs.org

Research on the synthesis of various hydroxycinnamic acid amides has established this as a reliable method. acs.org Other modern coupling agents can also be employed to improve yields and simplify purification.

Table 1: Common Reagents for Classical Amide Condensation

Reagent ClassExample ReagentRoleTypical Solvent
CarbodiimidesDicyclohexylcarbodiimide (DCC)Dehydrating/Coupling AgentDMF, DCM
Triazine Reagents2,4,6-Trichloro-1,3,5-triazine (TCT)Activating AgentDMF, THF
Phosphonium SaltsBOP reagentCoupling AgentDMF
Uronium SaltsHBTU, HATUCoupling AgentDMF

Green Chemistry Approaches in Synthesis

In response to the environmental impact of traditional chemical processes, green chemistry principles are increasingly being applied to the synthesis of fine chemicals like this compound. nih.gov These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. nih.govmdpi.com

Key green strategies applicable to this synthesis include the use of environmentally benign solvents, development of solvent-free reaction conditions, and employment of alternative energy sources. mdpi.com Water is an ideal green solvent due to its non-toxicity and availability, although the poor solubility of many organic reactants can be a challenge. mdpi.com Another approach is the use of biocatalytic methods in greener solvents, such as tert-amyl alcohol (t-AA), which has been successfully used for the synthesis of related amides. acs.org

Mechanochemistry, which uses mechanical force to drive reactions, and high-pressure synthesis are innovative techniques that can reduce or eliminate the need for solvents and lead to more efficient, waste-free processes. mdpi.comrsc.org

Table 2: Overview of Green Chemistry Strategies

StrategyDescriptionAdvantagesReference
Use of Greener Solvents Replacing hazardous organic solvents (e.g., DMF, DCM) with safer alternatives like water or bio-based solvents (e.g., tert-amyl alcohol).Reduced toxicity, lower environmental impact, improved process safety. mdpi.comacs.org
Solvent-Free Synthesis Conducting reactions in the absence of a solvent, often using neat reactants or mechanochemical grinding.Eliminates solvent waste, can increase reaction rates, simplifies purification. mdpi.com
Biocatalysis Employing enzymes as catalysts, which operate under mild conditions and in aqueous or green solvents.High selectivity, reduced byproducts, biodegradable catalyst, lower energy consumption. acs.orgresearchgate.net
High-Pressure Synthesis Utilizing high hydrostatic pressure (barochemistry) to accelerate reactions and improve yields, often without catalysts or solvents.Increased efficiency, potential for novel reactivity, suitable for industrial scale-up. rsc.org

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a powerful and sustainable alternative to classical chemical synthesis, leveraging the high efficiency and selectivity of enzymes. researchgate.net Lipases and transferases are two classes of enzymes that have shown significant potential for synthesizing this compound and related HCAAs.

Lipases, which naturally catalyze the hydrolysis of esters, can be used in reverse to catalyze the formation of amide bonds in non-aqueous environments. Research has demonstrated the successful synthesis of (E)-3-(4-Hydroxyphenyl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acrylamide—the chemical name for this compound—using an immobilized lipase (B570770) B from Candida antarctica (CaL-B). acs.org The reaction, conducted in the green solvent tert-amyl alcohol, achieved a 30% isolated yield. acs.org Other lipases, such as Lipozyme® TL IM, have also proven effective in catalyzing the synthesis of various cinnamamide (B152044) derivatives. researchgate.net

In plants, the biosynthesis of HCAAs is catalyzed by specific transferase enzymes. nih.govresearchgate.net For instance, hydroxycinnamoyl-CoA:serotonin (B10506) N-(hydroxycinnamoyl)transferase (SHT) is responsible for producing coumaroylserotonin in plants like rice and pepper. nih.gov These enzymes specifically catalyze the transfer of a hydroxycinnamoyl group from its coenzyme A (CoA) thioester to an aromatic amine. researchgate.netnih.gov This natural pathway serves as a blueprint for biocatalytic production. Engineered microbial systems, such as E. coli expressing plant-derived transferase genes, have been developed to produce various HCAAs, suggesting a viable route for the targeted synthesis of this compound. researchgate.net

Table 3: Research Findings in Biocatalytic Synthesis of HCAAs

EnzymeEnzyme SourceSubstratesProductYieldReference
Lipase B (CaL-B) Candida antarcticap-Coumaric acid + 5-MethoxytryptamineThis compound30% acs.org
Lipozyme® TL IM Thermomyces lanuginosusMethyl Cinnamate (B1238496) + PhenylethylamineN-phenethylcinnamamide>90% researchgate.net
SHT Capsicum annuum (Pepper)p-Coumaroyl-CoA + Serotoninp-CoumaroylserotoninN/A (in vitro activity confirmed) nih.gov
THT Engineered E. colip-Coumaroyl-CoA + Tyramine (B21549)N-(p-Coumaroyl) tyramineN/A (production confirmed) researchgate.net

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound allow for the systematic exploration of structure-activity relationships. By modifying either the hydroxycinnamic acid or the tryptamine (B22526) moiety, a library of new compounds can be generated. This strategy is inspired by the natural diversity of HCAAs found in plants, which serve as phytoalexins (defensive compounds). acs.orgnih.gov

A common derivatization strategy involves using different phenolic acids in the condensation reaction with 5-methoxytryptamine. For example, replacing p-coumaric acid with other naturally occurring hydroxycinnamic acids like caffeic acid or ferulic acid yields the corresponding caffeoyl- and feruloyl-methoxytryptamine derivatives. Conversely, the amine component can be varied by using tryptamine, serotonin, or tyramine in place of 5-methoxytryptamine. acs.org

These derivatives are often synthesized using the same biocatalytic or chemical condensation methods described previously. For instance, a study inspired by rice phytoalexins used lipase-catalyzed reactions to create a small collection of benzoyl- and cinnamoylamides to investigate their properties. acs.org This modular approach provides a valuable platform for discovering novel compounds with tailored characteristics.

Table 4: Examples of Synthesized this compound Derivatives and Analogs

Acid MoietyAmine MoietyCompound NameSynthesis MethodReference
p-Coumaric acidTryptamineN-p-CoumaroyltryptamineBiocatalytic (Lipase) acs.org
Caffeic acid5-MethoxytryptamineCaffeoyl methoxytryptamineBiocatalytic (Lipase) acs.org
Ferulic acidSerotoninFeruloylserotoninBiocatalytic (SHT) / Chemical nih.gov
p-Coumaric acidSerotoninCoumaroylserotoninBiocatalytic (SHT) / Chemical nih.gov
4-Hydroxybenzoic acidTryptamine4-Hydroxybenzoyl tryptamineEngineered E. coli researchgate.net

Biological Activities and Mechanistic Investigations in Vitro and Pre Clinical Studies

Anti-inflammatory Effects and Underlying Signaling Pathways of Coumaroyl Methoxytryptamine

While direct studies on this compound are limited, research on structurally related compounds, such as other coumaroyl derivatives and methoxy-containing molecules, provides insights into its potential anti-inflammatory properties and mechanisms.

Modulation of Inflammatory Mediators

Compounds containing a coumaroyl moiety have demonstrated the ability to modulate key inflammatory mediators. For instance, N-(p-coumaroyl) tyrosine has been shown to decrease the levels of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages researchgate.net. Similarly, coumarins, in general, have been found to reduce the production of prostaglandin E2 (PGE2) and NO in activated macrophage cell lines. nih.govresearchgate.net

Furthermore, studies on 4-hydroxy-7-methoxycoumarin revealed a significant reduction in NO and PGE2 production in LPS-stimulated RAW264.7 cells. This was accompanied by a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of these inflammatory mediators nih.gov. The methoxy (B1213986) group itself is considered to play a significant role in the anti-inflammatory effects of various compounds nih.gov.

The anti-inflammatory actions of melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a compound sharing the methoxytryptamine structure, are well-documented. Melatonin and its derivatives can inhibit the production of NO and PGE2 in LPS-stimulated RAW 264.7 cells researchgate.net. It also downregulates the expression of COX-2 in macrophages nih.gov.

Based on these findings from related molecules, it can be postulated that this compound may exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators like NO and PGE2, likely through the downregulation of iNOS and COX-2 expression.

Table 1: Effects of Structurally Related Compounds on Inflammatory Mediators

CompoundModel SystemEffect on Inflammatory MediatorsReference
N-(p-coumaroyl) tyrosineLPS-induced RAW 264.7 macrophages↓ ROS, ↓ NO researchgate.net
Coumarin (B35378)LPS-induced RAW 264.7 macrophages↓ PGE2, ↓ NO nih.govresearchgate.net
4-Hydroxy-7-methoxycoumarinLPS-stimulated RAW 264.7 cells↓ NO, ↓ PGE2, ↓ iNOS, ↓ COX-2 nih.gov
MelatoninLPS-stimulated RAW 264.7 cells↓ NO, ↓ PGE2, ↓ COX-2 researchgate.netnih.gov

Impact on Cellular Inflammatory Responses (e.g., Cell Culture Experiments)

In vitro experiments using macrophage cell lines, such as RAW 264.7, are crucial for understanding the cellular inflammatory responses to potential anti-inflammatory agents. Research on N-(p-coumaroyl) tyrosine has shown that it can decrease the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18), from LPS-induced RAW 264.7 macrophages researchgate.net. Similarly, coumarin and its extracts have been demonstrated to inhibit the production of IL-6, IL-1β, and tumor necrosis factor-alpha (TNF-α) in the same cell line. nih.govresearchgate.net

The compound 4-hydroxy-7-methoxycoumarin has also been reported to reduce the production of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages nih.gov. This anti-inflammatory action is often mediated through the inhibition of key signaling pathways. For instance, 4-hydroxy-7-methoxycoumarin has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK1/2 and JNK nih.gov. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a common mechanism for anti-inflammatory compounds nih.govscienceopen.com.

Melatonin, sharing the methoxytryptamine moiety, also exerts its anti-inflammatory effects by modulating cellular responses. It has been shown to decrease the expression of pro-inflammatory mediators in LPS-stimulated primary microglia while increasing the expression of anti-inflammatory mediators nih.gov. This effect is mediated through the JAK2-STAT3 signaling pathway nih.gov.

These findings from structurally analogous compounds suggest that this compound could potentially mitigate inflammatory responses in immune cells by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways like NF-κB and MAPKs.

Structure-Activity Relationship (SAR) Studies for Biological Effects

For coumarin derivatives, the presence and position of substituent groups on the coumarin ring significantly influence their anti-inflammatory activity. For example, a study on ethyl p-methoxycinnamate, which contains a methoxy group, highlighted the importance of both the ester and methoxy functional groups for its anti-inflammatory properties ugm.ac.id. Research on curcumin analogues has also underscored the crucial role of the methoxy group in their anti-inflammatory effects nih.gov.

The anti-inflammatory activity of polysaccharides from various traditional Chinese medicines is also linked to their structural characteristics, indicating that specific structural motifs are key to their biological function mdpi.com. In the context of other bioactive molecules, such as the anti-dormant mycobacterial substance 3-(phenethylamino)demethyl(oxy)aaptamine, modifications to different parts of the molecule have been shown to have a significant impact on its activity, highlighting the importance of specific functional groups mdpi.com.

Given these general SAR principles, it can be inferred that the biological effects of this compound are likely determined by the interplay between the coumaroyl group and the methoxytryptamine moiety. The methoxy group, in particular, may be a key contributor to its potential anti-inflammatory activity.

Investigation of Other Biological Activities in Vitro

Cell Viability and Proliferation Studies

Direct studies on the effects of this compound on cell viability and proliferation are not available in the current literature. However, it is a standard practice in pharmacological studies to assess the cytotoxicity of a compound before evaluating its specific biological activities. For instance, in studies of related compounds like 4-hydroxy-7-methoxycoumarin, it was confirmed that the compound did not exhibit cytotoxic effects on RAW264.7 cells at concentrations where it showed anti-inflammatory activity nih.gov.

Various assays, such as the MTT assay, are commonly used to determine cell viability researchgate.net. The interpretation of such assays requires careful consideration, as some compounds can interfere with the assay components, leading to inaccurate results nih.gov. Therefore, any future investigation into the biological activities of this compound should include a thorough evaluation of its effects on cell viability using appropriate and validated methods.

Antimicrobial Activities (e.g., against specific microbial strains)

There is no specific information available regarding the antimicrobial activities of this compound. However, the broader class of compounds to which it belongs, coumarins, has been investigated for such properties.

Coumarin derivatives have been reported to exhibit both antibacterial and antifungal activities. For example, some novel coumarin derivatives have shown strong microbiological activity, with significant inhibition zones against various bacterial strains researchgate.net. The antifungal potential of coumarins has also been demonstrated, with some derivatives showing notable inhibition percentages against fungal strains researchgate.net. Scopoletin, a natural coumarin, has demonstrated antifungal properties against Candida tropicalis frontiersin.org.

Furthermore, alkaloids, which share a nitrogen-containing structure with the tryptamine (B22526) portion of this compound, are another class of natural products known for their antimicrobial properties against a wide range of bacterial and fungal strains mdpi.com.

Given the antimicrobial potential of both coumarins and alkaloids, it is plausible that this compound may also possess some degree of antimicrobial activity. However, this remains to be experimentally verified through in vitro studies against specific microbial strains.

Analytical Methodologies for the Detection and Quantification of Coumaroyl Methoxytryptamine

Chromatographic Techniques

Chromatographic separation is a fundamental step in the analysis of coumaroyl methoxytryptamine, enabling its isolation from other components in a sample. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of this compound and related phenolic compounds. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

In the analysis of serotonin (B10506) derivatives, including N-(p-coumaroyl)serotonin, a close structural analog of this compound, reversed-phase HPLC has been successfully applied. The separation is often accomplished using a gradient elution, where the composition of the mobile phase is varied over time to achieve optimal separation of compounds with different polarities. For instance, a gradient of acetonitrile (B52724) in water is commonly used, with the percentage of acetonitrile increasing throughout the run to elute more nonpolar compounds. researchgate.net The detection of the separated compounds is typically performed using a UV detector, with the wavelength set to the absorbance maximum of the coumaroyl moiety, which is around 300-320 nm. researchgate.net

Key HPLC Parameters for the Analysis of Related Compounds:

ParameterValueReference
Column µ-Bondapak C18 researchgate.net
Mobile Phase Acetonitrile and Water (gradient) researchgate.net
Detection UV at 300 nm researchgate.net
Flow Rate Varies depending on column dimensions
Temperature Ambient

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of this compound. By utilizing columns packed with sub-2 µm particles, UHPLC provides higher resolution, increased sensitivity, and faster analysis times.

For the comprehensive analysis of hydroxycinnamic acid amides, a class of compounds that includes this compound, a UHPLC method coupled to high-resolution mass spectrometry has been developed. acs.orgresearchgate.net This method employs a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. acs.orgresearchgate.net The rapid separation achieved with UHPLC is particularly beneficial for high-throughput screening of plant extracts or other biological samples for the presence of this compound.

Typical UHPLC Parameters for the Analysis of Hydroxycinnamic Acid Amides:

ParameterValueReference
Column ACQUITY BEH C18 (100 mm × 2.1 mm, 1.8 µm) acs.org
Mobile Phase A Water with 0.1% formic acid acs.org
Mobile Phase B Acetonitrile with 0.1% formic acid acs.org
Flow Rate 0.35 mL/min acs.org
Column Temperature 40 °C acs.org
Gradient 5% B to 100% B over 23 min acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the sensitive and selective detection and structural elucidation of this compound. It is often coupled with liquid chromatography to provide a powerful analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UHPLC with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of serotonin derivatives in complex plant matrices. news-medical.net For the analysis of this compound, an electrospray ionization (ESI) source is commonly used to generate ions in the positive ion mode. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the selective detection of the target compound.

High-Resolution Mass Spectrometry (HRMS) for Deep Annotation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the confident identification and annotation of compounds in complex samples. nih.gov In the context of "deep annotation" of hydroxycinnamic acid amides, UHPLC-HRMS allows for the determination of the elemental composition of unknown compounds by measuring their exact mass. acs.orgresearchgate.net This capability is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions) and for identifying novel derivatives of this compound in plant extracts. acs.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to create a fragmentation pattern that is characteristic of the precursor ion's structure.

For this compound, the fragmentation pattern would be expected to show characteristic losses corresponding to the different parts of the molecule. The amide bond is a common site of fragmentation in such compounds, leading to the formation of ions corresponding to the coumaroyl and the methoxytryptamine moieties. nih.govunl.pt The fragmentation of the coumaroyl portion would likely involve the loss of CO (carbon monoxide), while the tryptamine (B22526) portion would exhibit fragmentation patterns typical for indole (B1671886) alkaloids. unl.pt By analyzing these fragmentation patterns, the structure of this compound can be confirmed, and it can be distinguished from its isomers.

Expected MS/MS Fragmentation of this compound:

Precursor Ion (m/z)Key Fragment Ions (m/z)Corresponding Neutral Loss
[M+H]+[Coumaroyl moiety]+Methoxytryptamine
[M+H]+[Methoxytryptamine moiety]+Coumaric acid
[Coumaroyl moiety]+[Fragment of coumaroyl]CO

Spectroscopic Characterization Methods

The structural elucidation and characterization of this compound, a molecule combining a methoxytryptamine backbone with a coumaroyl moiety, relies on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for determining the molecular weight and for providing structural information through fragmentation analysis. mdpi.com In techniques like liquid chromatography-mass spectrometry (LC-MS), electrospray ionization (ESI) is commonly used, which typically generates a protonated molecular ion [M+H]⁺. mdpi.com

The fragmentation pattern is predictable based on the compound's structure. The tryptamine portion is known to undergo characteristic α- and β-cleavage relative to the ethylamine (B1201723) side chain. mdpi.com The α-cleavage involves the bond breakage adjacent to the nitrogen atom, while β-cleavage occurs at the bond between the indole ring and the ethylamine group. mdpi.com Additionally, the coumaroyl portion can undergo fragmentation, often involving the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation pathway for coumarins. benthamopen.combenthamopenarchives.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table presents hypothetical data based on typical fragmentation patterns of tryptamine and coumarin (B35378) structures.

Fragment Ion (m/z)Proposed OriginFragmentation Pathway
[M+H]⁺Protonated Molecular IonN/A
[M+H - CO]⁺Loss of Carbon MonoxideFragmentation of the coumaroyl ring
[Side Chain Fragment]⁺Methoxytryptamine side chainα-cleavage of the ethylamine group
[Indole Fragment]⁺Indole ring with methoxy (B1213986) groupβ-cleavage of the ethylamine group

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key signals would include aromatic protons from both the indole and coumaroyl rings, protons from the ethylamine bridge, and a characteristic singlet for the methoxy (-OCH₃) group protons. mdpi.com The chemical shifts and coupling constants of the vinyl protons on the coumaroyl group would confirm its trans or cis configuration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. mdpi.com Distinct signals would be expected for the carbonyl and vinyl carbons of the coumaroyl moiety, the aromatic carbons of the two ring systems, the carbons of the ethylamine side chain, and the methoxy carbon. nih.gov The chemical shift for an aromatic methoxy group typically appears around 56 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents hypothetical data based on typical chemical shift values for similar chemical structures.

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Indole Aromatic CH6.8 - 7.6100 - 130
Coumaroyl Aromatic CH6.5 - 7.5115 - 135
Vinyl CH=CH6.3 - 7.8115 - 145
-CH₂-CH₂-2.9 - 3.625 - 45
-OCH₃~3.8~56
Amide C=ON/A165 - 175

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. researchgate.net The spectrum of this compound is expected to be a composite of its two main chromophores: the indole ring of the methoxytryptamine and the conjugated system of the coumaroyl group. The indole moiety typically exhibits absorption maxima around 220 nm and 280 nm. The p-coumaroyl group, being a cinnamic acid derivative, is a strong chromophore with an extended conjugation system that would likely result in a strong absorption band at a longer wavelength, potentially in the 300-330 nm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. Data from the closely related 5-methoxytryptamine (B125070) provides a basis for the indole and methoxy group vibrations. nih.gov

Key expected vibrational bands include:

N-H stretch: A band around 3300-3400 cm⁻¹ from the indole N-H and the amide N-H.

C-H stretch (aromatic): Bands typically appearing just above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands appearing just below 3000 cm⁻¹.

C=O stretch (amide I): A strong absorption band around 1650 cm⁻¹.

C=C stretch (aromatic and vinyl): Multiple bands in the 1450-1600 cm⁻¹ region.

C-O stretch (ether): A band in the 1200-1250 cm⁻¹ region for the aryl ether of the methoxy group.

Method Validation for Biological Matrix Analysis

For the quantitative determination of this compound in complex biological matrices such as plasma, serum, or urine, it is imperative to develop and validate a robust bioanalytical method. nih.govwum.edu.pl This process ensures the reliability and reproducibility of the data for applications like pharmacokinetic studies. nih.govgmp-compliance.org Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a frequently used technique for this purpose due to its high sensitivity and selectivity. nih.govnih.govmdpi.com

A full method validation involves assessing several key parameters as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). gmp-compliance.orgeuropa.eu

Selectivity and Specificity Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous matrix components, and concomitant medications. gmp-compliance.org This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard.

Accuracy and Precision Accuracy refers to the closeness of the determined value to the true value, while precision measures the degree of scatter between a series of measurements. gmp-compliance.org These are evaluated by analyzing replicate Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov The mean value should be within ±15% of the nominal value for accuracy, and the coefficient of variation (CV) should not exceed 15% for precision. gmp-compliance.org

Linearity and Range The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. A calibration curve is constructed by analyzing a series of calibration standards over a specified concentration range. The curve should have a reliable and reproducible response, typically evaluated by a regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.

Lower Limit of Quantification (LLOQ) The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.goveuropa.eu Accuracy should be within ±20% of the nominal value, and precision should not exceed 20% CV. gmp-compliance.org The analyte signal at the LLOQ should also be at least five times the response of a blank sample. europa.eu

Matrix Effect The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological sample. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solvent solution. The CV of the matrix factor across different lots of the biological matrix should be ≤ 15%.

Recovery and Stability Recovery is the efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. gmp-compliance.org Stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. gmp-compliance.org

Table 3: Example Validation Summary for a Hypothetical LC-MS/MS Method for this compound in Human Plasma

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (Range) Correlation coefficient (r²) ≥ 0.99r² = 0.998 (0.1 - 100 ng/mL)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.5% - 8.9%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.1% - 10.2%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-7.5% to +6.8%
LLOQ Precision ≤ 20%, Accuracy ±20%0.1 ng/mL (Precision: 11.5%, Accuracy: +4.5%)
Extraction Recovery Consistent and reproducible85.2% - 91.5%
Matrix Effect (CV%) IS-normalized matrix factor CV ≤ 15%8.2%
Stability (Freeze-Thaw, 3 cycles) % Deviation within ±15%-5.6%
Stability (Bench-top, 8 hours) % Deviation within ±15%-4.1%

Research Gaps and Future Directions in Coumaroyl Methoxytryptamine Studies

Elucidation of Undescribed Biosynthetic and Metabolic Regulatory Mechanisms

The precise biosynthetic pathway of Coumaroyl methoxytryptamine and the mechanisms regulating its production and breakdown are largely uncharacterized. Future research should focus on identifying the specific enzymes and genes involved in its synthesis. This likely involves the convergence of the phenylpropanoid pathway, which produces the p-coumaroyl moiety, and the tryptamine (B22526) biosynthetic pathway, which generates the 5-methoxytryptamine (B125070) portion.

Key enzymes in related pathways have been identified, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) in the phenylpropanoid pathway nih.gov, and tryptophan decarboxylase (TDC) and tryptamine 5-hydroxylase (T5H) in the formation of serotonin (B10506), a precursor to 5-methoxytryptamine. nih.gov An alternative pathway where serotonin is first O-methylated to 5-methoxytryptamine and then acetylated has also been proposed. nih.gov The final step in this compound biosynthesis would logically be the conjugation of p-coumaroyl-CoA with 5-methoxytryptamine, a reaction likely catalyzed by an acyltransferase. Identifying this specific enzyme is a critical research gap.

Similarly, the metabolic fate of this compound is unknown. Studies on related tryptamine derivatives suggest several potential metabolic pathways, including O-demethylation, hydroxylation, and N-dealkylation. nih.gov The enzyme monoamine oxidase A (MAO-A) is known to be responsible for the oxidative deamination of 5-methoxytryptamine nih.gov, suggesting it could also play a role in the degradation of this compound. Elucidating these pathways is essential for understanding the compound's persistence and activity in biological systems.

Table 1: Potential Enzymes in this compound Biosynthesis and Metabolism

Process Potential Enzyme Class Known Substrates/Related Compounds Potential Role
Biosynthesis Phenylalanine ammonia-lyase (PAL) Phenylalanine Initiates the phenylpropanoid pathway. nih.gov
Cinnamate 4-hydroxylase (C4H) Cinnamic acid Hydroxylates cinnamic acid to p-coumaric acid. nih.gov
4-coumaroyl-CoA ligase (4CL) p-coumaric acid Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov
Tryptophan decarboxylase (TDC) Tryptophan Converts tryptophan to tryptamine. nih.gov
Tryptamine 5-hydroxylase (T5H) Tryptamine Converts tryptamine to serotonin. nih.gov
N-acetylserotonin O-methyltransferase (ASMT) N-acetylserotonin Involved in the final step of melatonin (B1676174) synthesis. nih.gov
Acyltransferase p-coumaroyl-CoA, 5-methoxytryptamine Catalyzes the final conjugation step (Hypothetical).
Metabolism Monoamine Oxidase A (MAO-A) 5-methoxytryptamine Oxidative deamination of the tryptamine moiety. nih.gov

Comprehensive Investigation of Biological Targets and Signaling Cascades

The specific molecular targets of this compound and the signaling pathways it modulates are poorly understood. Given its structural similarity to other bioactive tryptamines, it is plausible that it interacts with serotonin (5-HT) receptors. nih.govnih.gov Derivatives of 5-methoxytryptamine (5-MeO-DMT) are known agonists at 5-HT1A and 5-HT2A receptors. nih.govnih.gov A key area for future research is to determine if this compound binds to these receptors and to characterize the functional consequences of such interactions. The addition of the coumaroyl group may significantly alter the affinity and selectivity for these targets compared to 5-methoxytryptamine alone.

Furthermore, research on the related compound N-(p-coumaroyl) tryptamine has shown that it can exert anti-inflammatory effects by suppressing the JNK/c-Jun signaling pathway in macrophage cells. nih.gov This leads to the inhibition of pro-inflammatory mediators like nitric oxide (NO), PGE2, and cytokines such as TNF-α and IL-1β. nih.gov A critical future direction is to investigate whether this compound shares this anti-inflammatory activity and if it acts through similar or different signaling cascades. The potential involvement of other pathways, such as the PI3K/Akt pathway, also warrants investigation, although studies on N-(p-coumaroyl) tryptamine suggest this may not be the primary anti-inflammatory mechanism. nih.gov

Table 2: Potential Signaling Pathways and Targets for this compound

Potential Target/Pathway Observed Effects in Related Compounds Research Question for this compound
Serotonin Receptors (5-HT1A, 5-HT2A) 5-methoxytryptamine derivatives act as agonists. nih.govnih.gov Does it bind to and activate serotonin receptors? How does the coumaroyl group influence binding and activity?
JNK/c-Jun Signaling Pathway N-(p-coumaroyl) tryptamine suppresses LPS-induced activation. nih.gov Does it inhibit this pathway to produce anti-inflammatory effects?
iNOS and COX-2 Expression N-(p-coumaroyl) tryptamine suppresses protein expression. nih.gov Does it reduce the expression of these key inflammatory enzymes?

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | N-(p-coumaroyl) tryptamine suppresses secretion. nih.gov | Does it modulate cytokine release in immune cells? |

Exploration of Novel Derivatives with Enhanced Bioactivity

Systematic modification of the this compound structure could lead to the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are a crucial future direction. These studies would involve synthesizing a library of analogs by modifying different parts of the molecule, including:

The Coumaroyl Moiety: Altering the substitution pattern on the phenyl ring (e.g., adding or moving hydroxyl or methoxy (B1213986) groups) could influence antioxidant properties and target interactions.

The Tryptamine Moiety: Modifications to the indole (B1671886) ring, such as fluorination, have been shown to significantly affect the potency of 5-methoxytryptamines at serotonin receptors. nih.gov

The Amide Linker: Changes to the linker connecting the two moieties could affect the molecule's flexibility and stability.

Insights from SAR studies on related 5-methoxytryptamines have demonstrated that even small changes to the N-substituents can dramatically alter selectivity between 5-HT1A and 5-HT2A receptors. nih.govnih.gov Applying these medicinal chemistry strategies to this compound could yield derivatives with fine-tuned pharmacological profiles, potentially enhancing a desired therapeutic effect while minimizing off-target activity. mdpi.comnih.gov

Development of Advanced Analytical Techniques for Trace Analysis

To fully understand the biological roles and potential applications of this compound, sensitive and specific analytical methods are required for its detection and quantification in complex matrices, such as plant tissues, animal fluids, and environmental samples. Currently, no standardized analytical methods are specifically validated for this compound.

Future research should focus on developing and validating advanced analytical techniques. Methodologies like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) are powerful tools for the trace analysis of related compounds. nih.govnih.gov These techniques offer high sensitivity and selectivity, allowing for quantification at very low concentrations, often in the picogram per milligram range. nih.govresearchgate.net The development of such methods would be crucial for pharmacokinetic studies, metabolomic analyses, and monitoring the compound's presence in biological systems. Furthermore, exploring techniques for on-site analysis, such as ion mobility spectrometry (IMS), could be beneficial for rapid screening purposes. mdpi.com

Role of this compound in Interkingdom Communication and Stress Responses

In plants, hydroxycinnamic acid amides (HCAAs) are known to accumulate in response to various biotic and abiotic stresses. nsf.gov For instance, coumaroyl tryptamine accumulates in Arabidopsis thaliana after infection with pathogens and plays a role in the plant's defense response by modulating callose deposition and the expression of pathogenesis-related proteins. nsf.gov A significant research gap is the specific role of this compound in these processes.

Future studies should investigate the accumulation of this compound in plants under different stress conditions, such as pathogen attack, drought, and salinity. nih.govmdpi.commdpi.com Understanding its function may reveal its importance in plant innate immunity. nsf.gov Beyond a defense role, the compound could also be involved in interkingdom communication, acting as a signaling molecule to attract beneficial microbes or deter herbivores. The phenylpropanoid pathway, which produces the coumaroyl group, is known to be activated under stress and is crucial for the synthesis of defense compounds like lignin. nih.gov Investigating the interplay between this compound biosynthesis and other stress-response pathways will provide a more complete picture of its ecological significance.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying CMT in plant tissues?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used. Key parameters include:

  • Ionization : Electrospray ionization (ESI) in positive mode for enhanced sensitivity .
  • Fragmentation : Monitor diagnostic ions (e.g., m/z 308 for coumaroylhexose derivatives) to distinguish CMT from structurally similar metabolites .
  • Validation : Include recovery rates (80–120%), limit of detection (LOD < 0.1 µg/mL), and inter-day precision (RSD < 15%) .

Q. How is CMT biosynthesized in plants, and which enzymes are critical?

  • Methodological Answer :

  • Precursor Pathways : CMT derives from phenylalanine (via phenylpropanoid pathway) and tryptophan (via decarboxylation by tryptophan decarboxylase, TDC) .
  • Key Enzymes :
  • Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.
  • 4-Coumarate-CoA ligase (4CL): Activates coumaric acid for conjugation.
  • TDC: Produces tryptamine from tryptophan .
  • Experimental Validation : Use isotopic labeling (e.g., ¹⁸O₂) to trace oxygen incorporation in the coumaroyl group .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in CMT’s role in plant-pathogen interactions?

  • Methodological Answer :

  • Contradiction : While CMT enhances pathogen resistance in Arabidopsis via salicylic acid signaling , some studies report negligible effects in other species.
  • Resolution Strategy :

Comparative Metabolomics : Use ¹³C-labeled CMT in diverse plant models to track metabolic flux and defense-related pathways.

Knockout Mutants : Compare pathogen susceptibility in PAL- or TDC-silenced plants versus wild types under controlled biotic stress .

Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies .

Q. What experimental designs optimize the isolation of CMT from co-occurring acylated flavonoids?

  • Methodological Answer :

  • Challenge : CMT often co-elutes with malonyl/acylated flavonoids (e.g., apigenin derivatives) during extraction .
  • Solutions :
  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) or 2D-LC to separate polar/non-polar analogs.
  • Enzymatic Hydrolysis : Treat crude extracts with esterases to cleave acyl groups, simplifying identification .
  • Validation : Cross-validate isolates via NMR (¹H, ¹³C) and high-resolution MS (HRMS) with reference standards .

Q. How do researchers address variability in CMT accumulation across plant tissues and developmental stages?

  • Methodological Answer :

  • Sampling Design :
  • Time-Series Analysis : Collect tissues at multiple growth stages (e.g., vegetative, flowering, senescence).
  • Spatial Mapping : Use laser-capture microdissection to isolate specific cell types (e.g., trichomes, vascular bundles).
  • Statistical Frameworks : Apply mixed-effects models to account for environmental covariates (light, soil nutrients) .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are suitable for analyzing dose-dependent effects of CMT in stress assays?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
  • Multivariate Analysis : Principal component analysis (PCA) to correlate CMT levels with stress biomarkers (e.g., H₂O₂, glutathione) .
  • Reporting : Adopt IUPAC nomenclature for metabolites and Roman numerals for tables (e.g., Table I: LC-MS parameters) .

Q. How can pathway-specific metabolomics clarify CMT’s interaction with other hydroxycinnamic acid amides?

  • Methodological Answer :

  • Targeted Metabolomics : Focus on shikimate pathway intermediates (e.g., tyrosine, tryptophan) and conjugates (e.g., coumaroyl tyramine).
  • Isotope Ratio Analysis : Compare ¹⁸O incorporation in CMT versus coumaroyl tyramine to identify pathway branching points .
  • Network Modeling : Build metabolic networks using tools like MetaCyc to predict enzyme-substrate relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.